[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 318289-36-0
VCID: VC4805924
InChI: InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-18-10-6-3-7-11-18)19(22(27-28)16-8-4-2-5-9-16)15-30-24(29)17-12-13-20(25)21(26)14-17/h2-14H,15H2,1H3
SMILES: CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)SC4=CC=CC=C4
Molecular Formula: C24H18Cl2N2O2S
Molecular Weight: 469.38

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate

CAS No.: 318289-36-0

Cat. No.: VC4805924

Molecular Formula: C24H18Cl2N2O2S

Molecular Weight: 469.38

* For research use only. Not for human or veterinary use.

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate - 318289-36-0

Specification

CAS No. 318289-36-0
Molecular Formula C24H18Cl2N2O2S
Molecular Weight 469.38
IUPAC Name (1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3,4-dichlorobenzoate
Standard InChI InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-18-10-6-3-7-11-18)19(22(27-28)16-8-4-2-5-9-16)15-30-24(29)17-12-13-20(25)21(26)14-17/h2-14H,15H2,1H3
Standard InChI Key AUUVKRTVKNSDKK-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)SC4=CC=CC=C4

Introduction

The compound “[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate” is a pyrazole derivative. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound is functionalized with phenyl, phenylsulfanyl, and dichlorobenzene groups, making it a structurally complex molecule with potential applications in medicinal chemistry, materials science, and agrochemicals.

Key Functional Groups

  • Pyrazole Ring: Provides aromaticity and potential for hydrogen bonding.

  • Phenylsulfanyl Group: Offers lipophilicity and potential for sulfur-based interactions.

  • Dichlorobenzene Carboxylate: Adds electron-withdrawing properties and enhances reactivity.

General Synthetic Pathway

The synthesis of such pyrazole derivatives typically involves:

  • Cyclization: Formation of the pyrazole ring from hydrazines and 1,3-diketones or related precursors.

  • Functionalization: Introduction of phenyl and phenylsulfanyl groups via electrophilic substitution or coupling reactions.

  • Esterification: Reaction of the pyrazole derivative with 3,4-dichlorobenzoic acid to form the ester linkage.

Reagents and Conditions

Common reagents include:

  • Hydrazines (for pyrazole formation).

  • Phenyl halides or thiophenols (for phenylsulfanyl substitution).

  • Dichlorobenzoic acid and alcohol derivatives (for esterification).

Medicinal Chemistry

Pyrazole derivatives are widely studied for their biological activities:

  • Anti-inflammatory Properties: Pyrazoles often inhibit cyclooxygenase enzymes (COX).

  • Antimicrobial Activity: Functionalized pyrazoles show activity against bacteria and fungi.

  • Anticancer Potential: Some derivatives act as kinase inhibitors.

Agrochemicals

Pyrazoles are used in pesticides and herbicides due to their ability to disrupt biological pathways in pests.

Materials Science

The aromaticity and functional groups in this compound may enable its use in optoelectronic materials or as ligands in coordination chemistry.

Spectroscopic Techniques

To confirm the structure:

  • NMR Spectroscopy:

    • 1H^1H NMR: Signals for methyl, phenyl, and aromatic protons.

    • 13C^{13}C NMR: Peaks corresponding to carbon atoms in the pyrazole ring, ester group, and dichlorobenzene moiety.

  • IR Spectroscopy:

    • Characteristic peaks for C=O (ester), C–S (phenylsulfanyl), and aromatic C=C bonds.

  • Mass Spectrometry:

    • Molecular ion peak confirming the molecular weight.

X-Ray Crystallography

Single-crystal X-ray diffraction can provide detailed information about bond angles, lengths, and three-dimensional conformation.

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